Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Description
Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 197142-33-9) is a bicyclic compound featuring a 2-azabicyclo[3.1.0]hexane core with a hydroxymethyl substituent at position 3 and a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom. This compound is a key intermediate in pharmaceutical synthesis, particularly for chiral building blocks in drug discovery . Its stereochemistry, often specified as (1R,3R,5R) or (1S,3S,5S), significantly influences its reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8(6-13)4-7-5-9(7)12/h7-9,13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOGUJDUACLSTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2C1C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the following steps:
Formation of the Azabicyclohexane Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde or a similar reagent to introduce the hydroxymethyl group at the desired position.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: This method involves the sequential addition of reagents and intermediates in a controlled environment, followed by purification steps such as crystallization or chromatography.
Flow Chemistry: This method uses continuous flow reactors to carry out the reactions, which can improve efficiency and scalability. Flow chemistry is particularly useful for reactions that require precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Introduction to Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
This compound, with the CAS number 197142-33-9, is a bicyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by its molecular formula and a molar mass of approximately 213.27 g/mol. Its synthesis typically involves the modification of proline derivatives, making it a valuable intermediate in organic synthesis.
Medicinal Chemistry
This compound has been explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural features allow for interactions with biological targets, making it a candidate for drug design.
- Case Study: Analgesic Properties
Research indicates that derivatives of azabicyclic compounds can exhibit analgesic effects. Studies have focused on the modification of the bicyclic structure to enhance potency and selectivity for pain receptors.
Organic Synthesis
The compound serves as an important building block in organic synthesis, particularly in the formation of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate.
- Synthesis Pathways
The synthesis of this compound can be achieved from N-Boc-L-trans-4,5-Methanoproline, showcasing its utility in synthetic organic chemistry.
Biochemistry
In biochemical research, this compound has been utilized to study enzyme interactions and metabolic pathways. Its hydroxymethyl group can participate in hydrogen bonding, influencing molecular recognition processes.
- Enzyme Inhibition Studies
Investigations into enzyme inhibitors have highlighted how modifications to the bicyclic structure can lead to increased binding affinity and specificity towards target enzymes.
Material Science
Emerging studies suggest that this compound may find applications in material science, particularly in the development of polymers and nanomaterials.
- Polymerization Reactions
The compound's functional groups can be utilized in polymer chemistry to create novel materials with tailored properties for specific applications.
Synthesis Overview
| Step | Description |
|---|---|
| Starting Material | N-Boc-L-trans-4,5-Methanoproline |
| Reaction Conditions | Specific reagents and conditions vary by protocol |
| Yield | Varies; typically optimized for maximum yield |
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate depends on its specific application. In drug development, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The azabicyclohexane core can provide rigidity and specificity to the molecule, enhancing its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound differ in substituents, stereochemistry, and applications. Below is a detailed comparison:
Structural Analogs
Physical and Chemical Properties
| Property | Hydroxymethyl Derivative | Carbamoyl Derivative | Aminomethyl Derivative |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₉NO₃ | C₁₁H₁₈N₂O₃ | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 213.27 g/mol | 226.28 g/mol | 212.29 g/mol |
| Boiling Point | Not reported | Not reported | Not reported |
| Solubility | Polar solvents (MeOH, DMF) | Polar aprotic solvents | Polar solvents |
| Stability | Hygroscopic (hydroxyl group) | Stable under inert conditions | Sensitive to oxidation |
Key Research Findings
Stereochemical Impact : The (1R,3R,5R) configuration of the hydroxymethyl derivative exhibits higher enantiomeric excess (ee) in asymmetric catalysis compared to its (1S,3S,5S) counterpart .
Biological Activity : Carbamoyl analogs show 10-fold higher potency in DPP-IV inhibition than hydroxymethyl derivatives due to stronger hydrogen bonding .
Synthetic Efficiency : RuO₂/NaIO₄ oxidation (for oxo derivatives) achieves >90% yield, whereas stereoselective synthesis of hydroxymethyl derivatives requires costly chiral catalysts .
Biological Activity
Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate, with the CAS number 197142-33-9, is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 213.27 g/mol
- IUPAC Name : tert-butyl (3S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Synthesis
The synthesis of this compound typically involves the reaction of N-Boc-L-trans-4,5-Methanoproline with various reagents under controlled conditions. The reaction proceeds through multiple stages, including the use of borane in tetrahydrofuran and subsequent treatment with methanol to yield the final product with high purity and yield rates ( ).
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiviral Properties : Some derivatives have shown efficacy against viral infections, particularly in inhibiting the SARS-CoV-2 main protease, which is crucial for viral replication ( ).
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes such as β-glucosidase and β-galactosidase, impacting metabolic pathways and potentially leading to therapeutic applications ( ).
Case Studies and Research Findings
A significant study published in MedRxiv demonstrated that related azabicyclo compounds possess antiviral activity against coronaviruses, including SARS-CoV-2. The study highlighted that certain modifications to the azabicyclo structure enhanced both potency and metabolic stability ( ).
In another investigation focused on iminosugars, compounds similar to this compound were shown to modulate enzyme activity significantly, suggesting potential applications in treating metabolic disorders ( ).
Comparative Biological Activity Table
Q & A
Q. What are the foundational synthetic strategies for preparing tert-butyl azabicyclohexane derivatives?
The synthesis often begins with Boc protection of the azabicyclohexane core. For example, 2-azabicyclo[3.1.0]hexane hydrochloride reacts with di-tert-butyl dicarbonate in a THF/water mixture under basic conditions (Na₂CO₃). After extraction with EtOAc, purification via silica gel chromatography (20% EtOAc in heptane) yields the Boc-protected intermediate. Subsequent oxidation steps (e.g., RuO₂·xH₂O/NaIO₄) or functional group modifications introduce substituents like carbonyl or hydroxymethyl groups, though specific protocols for the latter may require optimization .
Q. How is purification achieved for tert-butyl 3-(hydroxymethyl)-2-azabicyclohexane-2-carboxylate?
Silica gel chromatography with gradient elution (e.g., 20% EtOAc in heptane) is commonly used to isolate the compound. For instance, similar azabicyclohexane derivatives are purified to >97% purity using this method, as confirmed by HPLC . Post-reaction workup includes multiple extractions (EtOAc/H₂O), drying with MgSO₄, and solvent removal under reduced pressure .
Q. What analytical methods confirm the structural integrity of this compound?
Mass spectrometry (MS-ESI) is critical for molecular weight verification. For example, MS data for related compounds show [2M+H]+ peaks matching theoretical values (e.g., m/z 195.11 observed vs. calculated) . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy further validate functional groups and stereochemistry. Ab initio calculations can rationalize stereochemical outcomes, such as cis/trans selectivity in analogous systems .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis?
Stereoselectivity is governed by reaction conditions. For cis/trans isomerism, adjusting base strength or temperature during cyclopropanation can bias outcomes. Optical resolution via diastereomeric salt formation (e.g., using chiral acids) or chiral stationary phase chromatography effectively isolates enantiomers. For example, achieved >96% enantiomeric excess using these methods .
Q. What challenges arise in oxidizing the hydroxymethyl group, and how are they addressed?
Direct oxidation of the hydroxymethyl group using KMnO₄ or Jones reagent often fails due to steric hindrance or side reactions. reports unsuccessful attempts with these reagents, suggesting alternative strategies like TEMPO/NaOCl or enzymatic oxidation. Protecting group strategies (e.g., silylation of the hydroxymethyl group) may stabilize intermediates for subsequent transformations .
Q. How should researchers resolve contradictions in reaction yields or unexpected byproducts?
Systematic analysis of reaction parameters (e.g., solvent polarity, catalyst loading) is essential. For example, catalytic hydrogenation (Pd/C, H₂) in achieved near-quantitative yields by optimizing H₂ pressure and reaction time. Contradictions in oxidation outcomes ( ) highlight the need for mechanistic studies (e.g., radical trapping experiments) to identify competing pathways .
Q. What alternative catalysts or reagents improve functionalization efficiency?
Ruthenium-based catalysts (e.g., RuO₂·xH₂O) paired with NaIO₄ are effective for oxidizing azabicyclohexane derivatives to ketones . For reductions, Pd/C under H₂ (1 atm) achieves selective deprotection without over-reduction. Transition-metal-free conditions (e.g., NaBH₄/CeCl₃) may avoid side reactions in sensitive systems .
Methodological Considerations
- Chromatography : Use medium-pressure liquid chromatography (MPLC) for scalability.
- Catalyst Screening : Employ high-throughput experimentation to identify optimal catalysts for challenging transformations.
- Safety Protocols : Handle azabicyclohexane derivatives under inert atmospheres to prevent oxidation or hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
